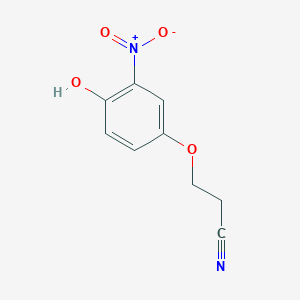![molecular formula C23H26N4OS B11477732 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477732.png)
1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a diazino-pyrimidinone core with phenylethyl and phenylpropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one can be achieved through a multi-step process involving cyclization, reduction, and deamination reactions. One-pot synthesis methods have been developed to streamline the process, combining [3+3] cycloaddition, reduction, and deamination reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents and catalyst-free conditions can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The phenylethyl and phenylpropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1-(2-Phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one: Shares a similar core structure but with different substituents.
Thiazolo[4,5-d]pyrimidin-7-ones: Known for their inhibitory activity against specific enzymes.
Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one: Exhibits different biological activities and applications.
Properties
Molecular Formula |
C23H26N4OS |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-6-(3-phenylpropyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H26N4OS/c28-22-20-16-26(14-7-12-18-8-3-1-4-9-18)17-24-21(20)27(23(29)25-22)15-13-19-10-5-2-6-11-19/h1-6,8-11,24H,7,12-17H2,(H,25,28,29) |
InChI Key |
HPAGSZXSAMPDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=S)NC2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11477657.png)
![2-[4-(Adamantan-2-YL)piperazine-1-carbonyl]-4,6-dimethylthieno[2,3-B]pyridin-3-amine](/img/structure/B11477666.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]-4-(2,3,4-trimethoxybenzoyl)piperazine](/img/structure/B11477676.png)
![Propanedinitrile, 2-[5-amino-4-cyano-2-ethoxy-2-methyl-3(2H)-furanyliden]-](/img/structure/B11477678.png)
![Methyl 9-(1,3-benzodioxol-5-yl)-12-(4-hydroxyphenyl)-11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11477685.png)
![4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-methyl-6-phenyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11477693.png)
![N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]-2-phenylacetamide](/img/structure/B11477698.png)
![Methyl {4-[(4-fluorophenyl)carbamoyl]phenyl}carbamate](/img/structure/B11477717.png)
![7-(4-Cyanophenyl)-5-hydroxy-6,7-dihydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid](/img/structure/B11477727.png)
![butyl 4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11477730.png)
![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}(morpholin-4-yl)methanone](/img/structure/B11477734.png)
![Propanoic acid, 3,3,3-trifluoro-2-[(2-fluorophenyl)amino]-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11477740.png)
![6-cyclopentyl-2-hydroxy-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11477743.png)
